roflumilast N-oxide - 292135-78-5

roflumilast N-oxide

Catalog Number: EVT-281887
CAS Number: 292135-78-5
Molecular Formula: C17H14Cl2F2N2O4
Molecular Weight: 419.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Roflumilast N-oxide is the primary active metabolite of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. [, ] While roflumilast itself possesses three times the potency of its metabolite, roflumilast N-oxide exhibits significantly higher plasma exposure, exceeding that of roflumilast by a factor of 12 after oral administration. [] This disparity in exposure is attributed to the near-complete first-pass conversion of roflumilast to roflumilast N-oxide. [] Roflumilast N-oxide contributes significantly to the overall pharmacological activity of roflumilast, accounting for over 90% of its total PDE4 inhibitory activity. [, ]

Due to its role in mediating the therapeutic effects of roflumilast, roflumilast N-oxide has garnered considerable attention in scientific research, particularly in the context of inflammatory airway diseases like chronic obstructive pulmonary disease (COPD). [, , ] Studies have explored its anti-inflammatory and immunomodulatory properties in various cell types, including neutrophils, eosinophils, monocytes, macrophages, T cells, and bronchial epithelial cells. [, , , , , , ]

Mechanism of Action

Roflumilast N-oxide exerts its biological activity primarily by inhibiting PDE4, a key enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). [, , , , ] PDE4 is found in various inflammatory and immune cells, including neutrophils, macrophages, T cells, and bronchial epithelial cells. [, , , ] By inhibiting PDE4, roflumilast N-oxide increases intracellular cAMP levels. [, , , ]

  • Inhibition of inflammatory mediator release: Roflumilast N-oxide, by increasing cAMP, reduces the release of pro-inflammatory cytokines and chemokines, such as IL-8, TNF-α, CCL2, CCL3, CCL4, CCL5, and CXCL9, from various cell types, including neutrophils, bronchial epithelial cells, and macrophages. [, , , , , , ]
  • Reduced inflammatory cell recruitment: Roflumilast N-oxide, through its effect on cAMP, can inhibit the migration of neutrophils and other inflammatory cells to sites of inflammation. [, ] This is partly achieved by reducing the expression of adhesion molecules and chemokines involved in cell trafficking. [, , ]
  • Modulation of immune cell function: Increased cAMP levels can suppress the activation and function of immune cells, including T cells, by interfering with signaling pathways involved in their activation and proliferation. []
  • Reversal of glucocorticoid resistance: Roflumilast N-oxide has demonstrated the ability to restore glucocorticoid sensitivity in COPD neutrophils, potentially by modulating the expression and activity of proteins involved in glucocorticoid signaling. [, ]
Applications
  • COPD Exacerbation Reduction: Studies have demonstrated the efficacy of roflumilast, primarily mediated by roflumilast N-oxide, in reducing the frequency of exacerbations in patients with severe COPD, particularly those with chronic bronchitis. [, , ] This effect is attributed to its anti-inflammatory actions and ability to modulate immune cell activity in the lungs.
  • Investigating COPD Pathophysiology: Roflumilast N-oxide serves as a valuable tool to understand the role of PDE4 and cAMP signaling in the pathogenesis of COPD. [, ] It helps elucidate the mechanisms underlying chronic inflammation, airway remodeling, and impaired lung function in COPD.
  • Exploring Novel Therapeutic Strategies: Research on roflumilast N-oxide has paved the way for investigating its potential in combination therapies for COPD. Studies are exploring its synergistic effects with other drugs, such as long-acting β2-agonists (LABAs), glucocorticoids, and PI3Kδ inhibitors. [, , , ]
  • Targeting Systemic Inflammation in COPD: Roflumilast N-oxide's ability to reach systemic circulation and modulate inflammatory processes beyond the lungs suggests its potential in addressing COPD comorbidities associated with systemic inflammation. [, ]
  • Investigating Other Inflammatory Diseases: Given its broad anti-inflammatory and immunomodulatory effects, research has expanded to explore the potential of roflumilast N-oxide in other inflammatory diseases, including asthma and idiopathic pulmonary fibrosis (IPF). [, , , , ]

Roflumilast

  • Compound Description: Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor. It is metabolized in the body to its active metabolite, roflumilast N-oxide, which is responsible for the majority of its pharmacological activity [, , , , , , , , , , , , , , , , , , , , , , , , ].
  • Relevance: Roflumilast is the parent compound of roflumilast N-oxide. Roflumilast itself exhibits some PDE4 inhibitory activity but is less potent than its metabolite. Many studies investigate both compounds to understand the overall pharmacological effects [, , , , , , , , , , , , , , , , , , , , , , , , ].

Piclamilast (RP 73401)

  • Compound Description: Piclamilast is another selective PDE4 inhibitor with structural similarities to roflumilast [].
  • Relevance: Piclamilast serves as a useful reference compound in studies comparing the potency and selectivity of various PDE4 inhibitors, including roflumilast N-oxide. This comparison helps to understand the structure-activity relationship within this class of compounds [].
  • Compound Description: Cilomilast is a selective PDE4 inhibitor that has been investigated for the treatment of asthma and COPD [].
  • Relevance: Cilomilast represents another PDE4 inhibitor with a different chemical structure compared to roflumilast N-oxide. Comparing their pharmacological profiles, particularly potency and effects on various immune cells, provides insights into potential advantages or disadvantages of roflumilast N-oxide [].

(R)-Rolipram

  • Compound Description: Rolipram is a prototypical PDE4 inhibitor, often used as a reference compound in research []. It exists as two enantiomers, with (R)-rolipram being the more active form.
  • Relevance: Comparing the potency and selectivity of roflumilast N-oxide with (R)-rolipram helps to establish its position within the broader context of PDE4 inhibitors and assess potential advantages in terms of efficacy and side effect profiles [].

Formoterol

  • Compound Description: Formoterol is a long-acting β2-adrenoceptor agonist commonly used in the treatment of COPD and asthma [, , , ].
  • Relevance: Formoterol is often investigated in combination with roflumilast N-oxide to assess potential synergistic effects on bronchodilation and anti-inflammatory activity. These studies aim to explore whether combining these drugs could lead to improved therapeutic outcomes [, , , ].
  • Compound Description: Salmeterol is another long-acting β2-adrenoceptor agonist used to treat COPD and asthma [, ].
  • Relevance: Similar to formoterol, salmeterol is investigated in combination with roflumilast N-oxide to assess their combined effects on gene expression in airway cells and to understand potential benefits of this combination therapy [, ].

Indacaterol

  • Compound Description: Indacaterol is a once-daily, long-acting β2-adrenoceptor agonist used in COPD treatment [].
  • Relevance: Research explores the combined effects of indacaterol with roflumilast N-oxide on gene expression, particularly focusing on genes involved in inflammation and airway remodeling. Understanding the interaction between these two drugs may lead to improved treatment strategies for COPD [].

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressant properties [, , , , , ].
  • Relevance: Studies compare the anti-inflammatory effects of roflumilast N-oxide with dexamethasone in various cellular models of COPD. These comparisons assess whether roflumilast N-oxide offers advantages over glucocorticoids, especially in terms of reversing glucocorticoid resistance often observed in COPD patients [, , , , , ].

Simvastatin

  • Compound Description: Simvastatin is a statin drug, primarily used to lower cholesterol levels. It also exhibits anti-inflammatory effects [, ].
  • Relevance: Research explores the combined effect of simvastatin with roflumilast N-oxide in inhibiting cigarette smoke-induced epithelial to mesenchymal transition (EMT), a process involved in COPD pathogenesis. The combination therapy shows promising results in preclinical models [, ].

Sildenafil

  • Compound Description: Sildenafil is a PDE5 inhibitor primarily known for its use in treating erectile dysfunction. It also exhibits anti-fibrotic properties [].
  • Relevance: Studies investigate the synergistic effects of combining sildenafil with roflumilast N-oxide in models of idiopathic pulmonary fibrosis (IPF). The combination shows potential in reversing cellular remodeling associated with IPF, suggesting a potential therapeutic strategy [].

Properties

CAS Number

292135-78-5

Product Name

roflumilast N-oxide

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide

Molecular Formula

C17H14Cl2F2N2O4

Molecular Weight

419.2 g/mol

InChI

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2

InChI Key

PCGSQNPMMSALEJ-UHFFFAOYSA-N

SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F

Solubility

Soluble in DMSO

Synonyms

3-(Cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridinyl)-4-(difluoromethoxy)benzamide
roflumilast N-oxide

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.